molecular formula C12H9BrN4O B15110103 3-(4-Bromophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol CAS No. 326003-73-0

3-(4-Bromophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Cat. No.: B15110103
CAS No.: 326003-73-0
M. Wt: 305.13 g/mol
InChI Key: ACEXFRCTIMNTHQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol can be achieved through various synthetic routes. One common method involves the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d]pyrimidin-4(3H)-one with hydrazonoyl chlorides . Another approach is the reaction of 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization of the products .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution may result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

CAS No.

326003-73-0

Molecular Formula

C12H9BrN4O

Molecular Weight

305.13 g/mol

IUPAC Name

3-(4-bromophenyl)-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C12H9BrN4O/c1-7-6-10(18)14-12-16-15-11(17(7)12)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,16,18)

InChI Key

ACEXFRCTIMNTHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)C3=CC=C(C=C3)Br

solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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